

An In-depth Technical Guide to **tert-Butyl Propionate (CAS 20487-40-5)**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl propionate*

Cat. No.: B1293826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl propionate (CAS 20487-40-5)**, a versatile ester with applications in various scientific and industrial fields. This document consolidates essential information on its chemical and physical properties, synthesis, spectroscopic data, and safety protocols. Detailed experimental methodologies for its synthesis and analysis are presented, supported by structured data tables and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

tert-Butyl propionate, also known as tert-butyl propanoate, is an organic ester of propionic acid and tert-butanol.^{[1][2]} It is a colorless, clear liquid with a characteristic fruity odor.^[1] Its unique properties, including its role as a solvent and its fragrance profile, have led to its use in the chemical industry for the synthesis of other organic compounds and in the formulation of various products.^{[1][3]} In the context of drug development, tert-butyl esters are often employed as protecting groups for carboxylic acids due to their stability under various conditions and their selective removal under acidic conditions.

Chemical and Physical Properties

The fundamental chemical and physical properties of **tert-butyl propionate** are summarized in the table below. This data is critical for its handling, storage, and application in experimental designs.

Property	Value	Reference
CAS Number	20487-40-5	[1][2][3][4]
Molecular Formula	C ₇ H ₁₄ O ₂	[1][2][3]
Molecular Weight	130.18 g/mol	[3][5]
Appearance	Colorless, clear liquid	[1][4]
Odor	Fruity, ethereal, apple-like	[1][6]
Boiling Point	118-118.5 °C	[3][5][7]
Density	0.865 g/mL at 25 °C	[3][5][7]
Refractive Index (n _{20/D})	1.393	[3][5]
Flash Point	21 °C (69.8 °F) - closed cup	[3][5]
Solubility	Soluble in organic solvents; limited solubility in water.	[1][4]
InChI Key	JAELLLITIZHOGQ- UHFFFAOYSA-N	[1][2][5]
SMILES	CCC(=O)OC(C)(C)C	[1][5]

Synthesis of tert-Butyl Propionate

The primary method for synthesizing **tert-butyl propionate** is through the Fischer esterification of propionic acid with tert-butanol, using an acid catalyst. Due to the tertiary nature of the alcohol, care must be taken to minimize the competing elimination reaction (dehydration of tert-butanol to isobutylene).

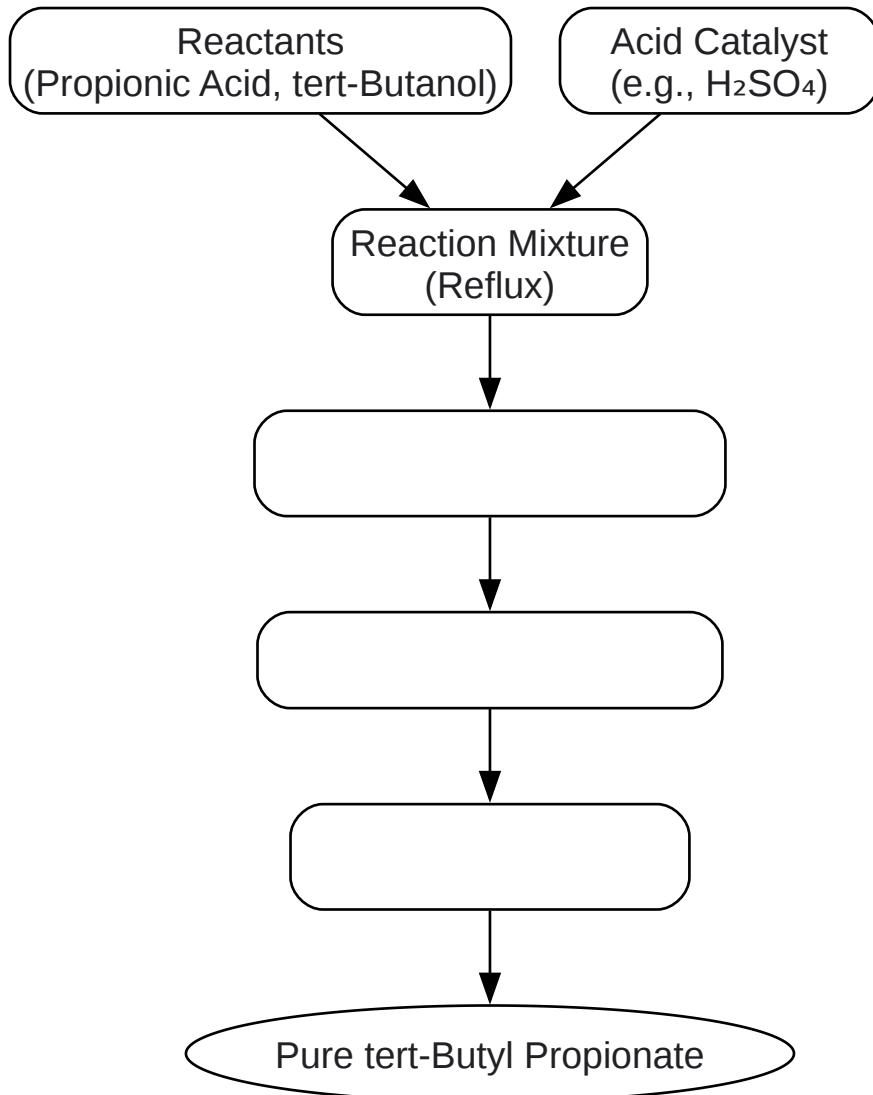
Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of tertiary alcohols.

Materials:

- Propionic acid
- tert-Butanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Diethyl ether (or other suitable extraction solvent)

Equipment:


- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propionic acid (1.0 equivalent) and tert-butanol (1.2 equivalents).
- **Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture. The addition should be done carefully as the reaction can be exothermic.

- Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with:
 - Water
 - Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid - perform carefully due to CO₂ evolution)
 - Saturated sodium chloride solution (brine)
- Drying and Solvent Removal:
 - Separate the organic layer and dry it over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent by rotary evaporation.
- Purification: Purify the crude **tert-butyl propionate** by fractional distillation to obtain the pure product.

Synthesis Workflow for tert-Butyl Propionate

[Click to download full resolution via product page](#)

*Synthesis Workflow for **tert-Butyl Propionate***

Spectroscopic and Analytical Data

The characterization of **tert-butyl propionate** is typically achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of **tert-butyl propionate**. The electron ionization (EI) mass spectrum is characterized by specific

fragmentation patterns.

m/z	Relative Intensity	Putative Fragment
57	99.99	$[\text{C}(\text{CH}_3)_3]^+$
29	26.04	$[\text{CH}_3\text{CH}_2]^+$
41	14.16	$[\text{C}_3\text{H}_5]^+$
56	11.91	$[\text{C}_4\text{H}_8]^+$ (isobutylene)
27	8.77	$[\text{C}_2\text{H}_3]^+$

Data sourced from PubChem CID 88561.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of **tert-butyl propionate**.

- ^1H NMR: Expected signals include a triplet for the methyl protons of the propionyl group, a quartet for the methylene protons of the propionyl group, and a singlet for the nine equivalent protons of the tert-butyl group.
- ^{13}C NMR: Distinct signals are expected for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon of the propionyl group, and the methyl carbon of the propionyl group.

Note: While specific peak assignments and coupling constants require access to raw spectral data, reference spectra are available on platforms like SpectraBase.

Infrared (IR) Spectroscopy

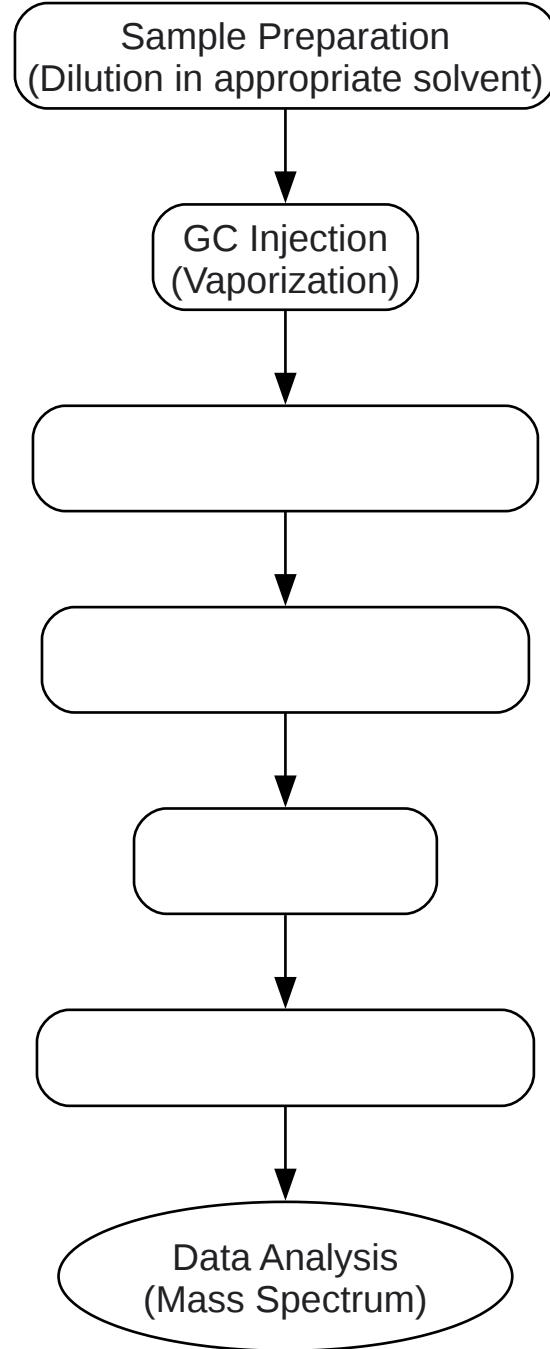
The IR spectrum of **tert-butyl propionate** will show characteristic absorption bands for the functional groups present. A strong absorption band is expected in the region of 1730 cm^{-1} corresponding to the C=O stretching of the ester group. Additional bands corresponding to C-H and C-O stretching will also be present.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of **tert-butyl propionate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
- Column: A non-polar or medium-polarity column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable.


GC Conditions:

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions:

- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (e.g., m/z 35-350).

GC-MS Analysis Workflow

[Click to download full resolution via product page](#)

GC-MS Analysis Workflow

Safety and Handling

tert-Butyl propionate is a highly flammable liquid and vapor. It can cause skin and serious eye irritation. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, open flames, and hot surfaces.

Hazard Statement	GHS Code
Highly flammable liquid and vapor	H225
Causes skin irritation	H315
Causes serious eye irritation	H319

Data sourced from Sigma-Aldrich Safety Data Sheet.[\[5\]](#)[\[7\]](#)

Applications

tert-Butyl propionate has several documented applications:

- Solvent: It can be used as a solvent for nitrocellulose, as well as natural and synthetic resins. [\[3\]](#)
- Fragrances and Flavorings: Due to its fruity odor, it is utilized in the fragrance and flavoring industries.[\[1\]](#)[\[3\]](#)
- Chemical Intermediate: In organic synthesis, the tert-butyl ester group can serve as a protecting group for carboxylic acids. The stereochemistry of the Z and E lithium enolates of **tert-butyl propionate** has been investigated, indicating its utility in stereoselective reactions. [\[3\]](#)[\[5\]](#)

Conclusion

tert-Butyl propionate (CAS 20487-40-5) is a valuable chemical with well-defined properties and applications. This guide has provided a detailed overview of its synthesis, characterization, and safe handling. The presented experimental protocols and data tables offer a practical resource for researchers and professionals working with this compound. Further research into its applications, particularly in the context of drug development and as a building block in complex organic synthesis, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS 20487-40-5: tert-Butyl propionate | CymitQuimica [cymitquimica.com]
- 3. tert-Butyl propionate | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl Propionate (CAS 20487-40-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293826#tert-butyl-propionate-cas-number-20487-40-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com